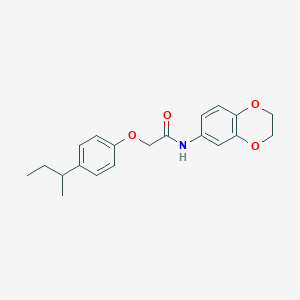![molecular formula C20H25N3O3 B251560 3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 'DMBMPPB' and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMBMPPB is not fully understood. However, studies have shown that DMBMPPB binds to certain proteins and enzymes, which leads to the inhibition of their activity. For example, DMBMPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMBMPPB has been shown to have various biochemical and physiological effects. Studies have shown that DMBMPPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBMPPB has been shown to reduce the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMBMPPB has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also limitations to using DMBMPPB in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of DMBMPPB. One area of interest is the development of DMBMPPB as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of DMBMPPB and its effects on different cell types. Finally, the development of new synthetic methods for DMBMPPB may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, DMBMPPB is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and has shown promise as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of DMBMPPB and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of DMBMPPB involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure DMBMPPB.
Wissenschaftliche Forschungsanwendungen
DMBMPPB has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMBMPPB has anti-cancer properties by inhibiting the growth of cancer cells. Additionally, DMBMPPB has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
Molekularformel |
C20H25N3O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3/c1-22-10-12-23(13-11-22)17-7-5-16(6-8-17)21-20(24)15-4-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
APEUHPWMTXWDRJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)

